
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a nitrophenyl group and an oxopropyl group attached to the phenylalanine backbone. Phenylalanine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- typically involves the coupling of 4-nitrophenylacetic acid with D-phenylalanine. This reaction can be facilitated using coupling reagents such as propylphosphonic anhydride (T3P®) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, biocatalysis using enzymes or whole-cell systems can be employed to achieve high enantioselectivity and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-D-phenylalanine: A simpler derivative with similar biological activities.
N-(4-Nitrophenyl)-L-phenylalanine: Another phenylalanine derivative with a nitrophenyl group.
Uniqueness
D-Phenylalanine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is unique due to the presence of both a nitrophenyl and an oxopropyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Eigenschaften
CAS-Nummer |
85975-29-7 |
|---|---|
Molekularformel |
C18H18N2O5 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(2R)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H18N2O5/c21-17(14-6-8-15(9-7-14)20(24)25)10-11-19-16(18(22)23)12-13-4-2-1-3-5-13/h1-9,16,19H,10-12H2,(H,22,23)/t16-/m1/s1 |
InChI-Schlüssel |
MUPOVRVYLVGJBT-MRXNPFEDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



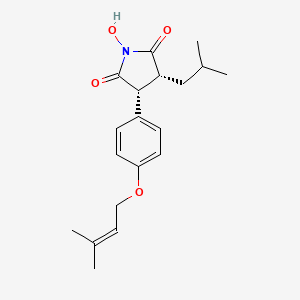


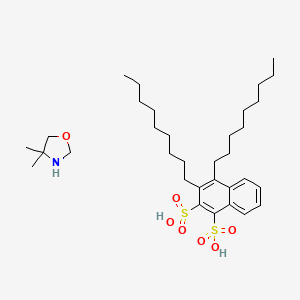


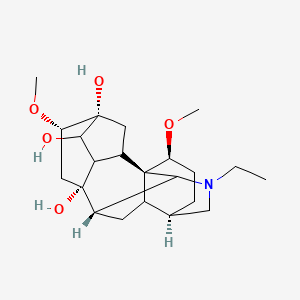

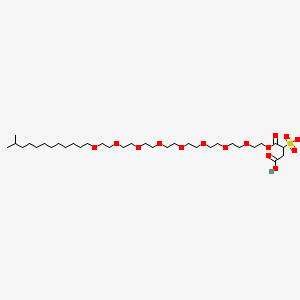


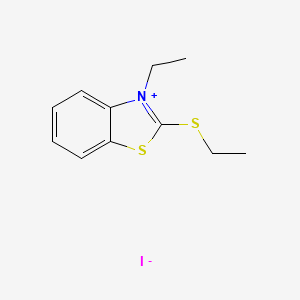
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
